3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-25-7-5-21(6-8-26-2)19(24)20-14-11-18(23)22(13-14)15-3-4-16-17(12-15)28-10-9-27-16/h3-4,12,14H,5-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJTYQWIFROFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins involved in bacterial cell division, such as ftsz.
Mode of Action
Similar compounds have been shown to interfere with the bacterial cell division cycle by inhibiting the protein ftsz.
Biochemical Pathways
It is suggested that similar compounds may affect the wnt/β-catenin pathway.
Biological Activity
The compound 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
Structural Features
The structure includes:
- A dihydrobenzo[b][1,4]dioxin moiety, which is known for various biological activities.
- A pyrrolidine ring that contributes to its pharmacological properties.
- The urea functional group, which is often associated with bioactivity in medicinal chemistry.
Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymatic Pathways : Compounds featuring the dihydrobenzo[b][1,4]dioxin structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, studies have demonstrated that related compounds can selectively inhibit COX-2 over COX-1, leading to reduced side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Some derivatives of the dihydrobenzo[b][1,4]dioxin scaffold have been identified as potent inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. This suggests potential applications in treating tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Effectiveness (IC50) |
|---|---|---|
| COX-2 Inhibition | 2,3-Dihydrobenzo[b][1,4]dioxin derivatives | 0.04 - 0.46 μM |
| Antimicrobial (DprE1) | Dihydrobenzo[b][1,4]dioxin analogs | Effective at low µM levels |
| Analgesic Activity | COX inhibitors | 51% protection compared to standard NSAIDs |
Case Studies
- Cyclooxygenase Inhibition : A study screened various derivatives for their ability to inhibit COX enzymes. Compounds structurally related to our target compound exhibited selective inhibition of COX-2 with IC50 values lower than those for COX-1, indicating a promising profile for anti-inflammatory applications .
- Antimycobacterial Activity : Research on DprE1 inhibitors revealed that specific analogs derived from the dihydrobenzo[b][1,4]dioxin scaffold demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis in vitro. These findings suggest that similar structures may enhance the efficacy of treatments for resistant strains of tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea. Modifications to the dihydrobenzo[b][1,4]dioxin core or the urea linkage can significantly impact potency and selectivity against target enzymes.
Comparison with Similar Compounds
Research Implications and Limitations
- Pharmacological Potential: The target compound’s methoxyethyl groups may confer metabolic stability by resisting oxidative degradation, whereas pyridyl analogues (Compounds A/B) might exhibit stronger target affinity due to aromatic interactions.
- Data Gaps : Physical properties (e.g., solubility, logP) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
